Product packaging for sodium;2,5-dihydroxybenzoate(Cat. No.:)

sodium;2,5-dihydroxybenzoate

Cat. No.: B7795998
M. Wt: 176.10 g/mol
InChI Key: MOIJZWWOFOQFMH-UHFFFAOYSA-M
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Description

Historical Perspectives and Academic Significance of Dihydroxybenzoic Acid Derivatives

The journey of dihydroxybenzoic acid (DHBA) derivatives is intrinsically linked to the history of one of the oldest known drugs, salicylic (B10762653) acid (2-hydroxybenzoic acid), which was first isolated from willow bark in the 19th century. d-nb.info This discovery paved the way for the investigation of related phenolic compounds, including various DHBA isomers. These isomers, such as 2,3-DHBA, 2,5-DHBA (gentisic acid), and 3,4-DHBA (protocatechuic acid), differ only in the positioning of their hydroxyl groups, a structural nuance that profoundly influences their chemical and biological activities. d-nb.infonih.gov

Gentisic acid itself is not only a laboratory reagent but also a naturally occurring compound found in organisms like the African tree Alchornea cordifolia and is a minor metabolite of aspirin (B1665792) in the human body. nih.govchemdad.com The academic significance of DHBA derivatives stems from their diverse functionalities. They are recognized for their antioxidant, metal-chelating, and anti-inflammatory properties, making them a rich field for pharmaceutical and biochemical research. pubcompare.aitandfonline.commdpi.com Their ability to interact with biological systems has led to studies exploring their potential in mitigating conditions associated with oxidative stress and in the development of new therapeutic agents. tandfonline.commdpi.com

Overview of Research Domains Pertaining to 2,5-Dihydroxybenzoate (B8804636)

Research involving 2,5-dihydroxybenzoate and its acid form, gentisic acid, spans several key scientific disciplines. Its utility is most pronounced in analytical chemistry, particularly as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. bruker.comspectrumchemical.com

Analytical Chemistry: 2,5-Dihydroxybenzoic acid (DHB) is one of the most widely used matrices for the MALDI-MS analysis of a broad range of molecules, including peptides, proteins, carbohydrates, and synthetic polymers. bruker.comsigmaaldrich.com Its effectiveness lies in its ability to co-crystallize with an analyte and absorb laser energy, facilitating the soft ionization of the analyte molecules for mass analysis. spectrumchemical.comtcichemicals.com Research has shown that modifications, such as using it in combination with aniline, can significantly enhance signal detection for specific analytes like N-linked glycans. acs.org Its application extends to MALDI Mass Spectrometry Imaging (MSI), a technique used to visualize the spatial distribution of molecules like phospholipids (B1166683), fungicides, and metabolites directly in tissue samples. bruker.comsigmaaldrich.com

Pharmaceutical and Biomedical Research: The sodium salt of gentisic acid is often used as an intermediate in pharmaceutical synthesis due to its enhanced water solubility. nordmann.global As a metabolite of aspirin, gentisic acid and its derivatives are studied for their own biological activities. chemdad.commoleculardepot.com Research has explored their role in cancer prevention, with studies indicating that 2,5-DHBA can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. spandidos-publications.com Other studies have investigated its potential in dissociating amyloid-beta oligomers, which are implicated in neurodegenerative diseases. nih.gov Furthermore, its antioxidant and metal-chelating properties are subjects of interest for developing agents against conditions involving oxidative stress. pubcompare.aitandfonline.com In a study on septic shock in canine models, gentisic acid sodium salt was found to be effective in reversing cardiovascular collapse and lactic acidemia. nih.gov

Materials Science and Environmental Science: In materials science, DHB has been used to synthesize pharmacologically relevant gelatin conjugates for drug formulation development and as a ligand to create molybdenum complexes. sigmaaldrich.com Its ability to form different polymorphic crystal structures has also been a subject of study. researchgate.netfigshare.com In environmental science, the interaction of 2,5-dihydroxybenzoic acid with mineral surfaces has been investigated. For instance, its surface complexation at the hematite-water interface has been studied to better understand the transport and fate of organic compounds in natural aquatic systems. acs.org

Data Tables

Table 1: Physicochemical Properties of Sodium;2,5-dihydroxybenzoate Dihydrate This table summarizes key properties of the compound based on available data.

PropertyValueSource
IUPAC Name This compound;dihydrate nih.gov
Molecular Formula C₇H₉NaO₆ nih.gov
Molecular Weight 212.13 g/mol nih.gov
Appearance White to Orange to Green powder/crystal chembk.com
Solubility Soluble in water chembk.com
Melting Point >220°C (decomposes) chembk.com

Table 2: Selected Research Applications of 2,5-Dihydroxybenzoic Acid (DHB) and its Sodium Salt This table highlights specific research findings and applications for the compound.

Research DomainApplicationKey FindingReferences
Analytical Chemistry MALDI-MS MatrixWidely used for the analysis of peptides, proteins, polymers, and carbohydrates. bruker.comsigmaaldrich.comsigmaaldrich.com
Analytical Chemistry MALDI-MS ImagingEnables spatial distribution analysis of phospholipids in lungs and fungicides in strawberries. bruker.comsigmaaldrich.com
Biomedical Research Cancer Cell Growth Inhibition2,5-DHBA inhibits cyclin-dependent kinase (CDK) activity, suggesting a role in cancer prevention. spandidos-publications.com
Biomedical Research Neurodegenerative DiseaseActive in dissociating pre-formed amyloid-beta oligomers in vitro. nih.gov
Pharmaceuticals Sepsis Treatment ResearchGentisic acid sodium salt reversed cardiovascular collapse in a canine model of septic shock. nih.gov
Materials Science Polymer ConjugatesUsed to prepare 2,5-DHBA-gelatin conjugates for potential drug formulation development. sigmaaldrich.com
Environmental Science Surface ComplexationStudied for its interaction with mineral surfaces like hematite (B75146) to model environmental transport. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO4 B7795998 sodium;2,5-dihydroxybenzoate

Properties

IUPAC Name

sodium;2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJZWWOFOQFMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies

Controlled Synthesis of Sodium 2,5-Dihydroxybenzoate (B8804636) and Related Forms

Sodium 2,5-dihydroxybenzoate, also known as sodium gentisate, is typically synthesized through the neutralization of 2,5-dihydroxybenzoic acid (gentisic acid) with a sodium-containing base. A common laboratory and industrial-scale method involves the Kolbe synthesis, where an alkali metal salt of hydroquinone (B1673460) is reacted with carbon dioxide under pressure in the presence of water. google.comgoogle.com This process can be controlled to produce high yields of gentisic acid, which is then neutralized to form the sodium salt. google.com

An improved version of this process involves reacting hydroquinone with an alkali metal or ammonium (B1175870) carbonate or bicarbonate in water with carbon dioxide at temperatures between 150°C and 200°C and pressures exceeding 500 lbs. per square inch. google.com The reaction time for this carboxylation process generally ranges from 8 to 16 hours. google.com Following the reaction, the resulting mixture contains the alkali metal or ammonium salt of gentisic acid along with unreacted hydroquinone. google.com The desired salt can then be recovered using standard methods, or the mixture can be acidified to liberate gentisic acid for subsequent purification and conversion to its sodium salt. google.com The hydrated form of sodium 2,5-dihydroxybenzoate is also commercially available and used in various research applications. biosynth.com

A series of salts and co-crystals of gentisic acid with pyridine (B92270) derivatives have also been synthesized and studied, demonstrating the versatility of 2,5-dihydroxybenzoic acid in forming various related salt forms. acs.orgresearchgate.net The formation of a salt versus a co-crystal in these cases is dependent on the difference in pKa values between gentisic acid and the pyridine derivative. acs.orgresearchgate.net

Covalent Conjugation and Polymerization of 2,5-Dihydroxybenzoic Acid Derivatives

Derivatives of 2,5-dihydroxybenzoic acid can be covalently linked to biopolymers like gelatin through enzymatic processes. nih.govmdpi.com Laccase, an enzyme from the fungus Cerrena unicolor, is used to catalyze the oxidative coupling of 2,5-dihydroxybenzoic acid to gelatin. nih.gov The synthesis involves incubating a solution of gelatin and 2,5-dihydroxybenzoic acid with laccase in an acetate (B1210297) buffer (pH 5.0) at 30°C. nih.gov This reaction produces a water-soluble, dark brown polymer conjugate. nih.gov The reaction conditions, such as the concentrations of gelatin and laccase, can be optimized to enhance the formation of the soluble polymer. mdpi.com For instance, increasing the laccase concentration from 2 to 10 U/mL leads to a greater yield of the conjugate. mdpi.com This enzymatic grafting method has also been applied to couple 2,5-dihydroxybenzoic acid to other biopolymers like chitosan. researchgate.net

Polymers derived from 2,5-dihydroxybenzoic acid have been found to induce the formation of three-dimensional (3D) cellular structures, known as spheroids, in mammalian cell cultures. rcsi.scienceresearchgate.net This presents a novel method for generating 3D cell cultures, which are more representative of in-vivo tissues compared to traditional two-dimensional cultures. rcsi.scienceresearchgate.net The incubation of both tumor and normal cells with these lignin-like polymers of 2,5-dihydroxybenzoic acid promotes cell aggregation into spheroids without the need for expensive reagents or specialized equipment. rcsi.scienceresearchgate.net This approach offers a rapid and non-toxic method for producing 3D cell models that can be utilized in biological research and for screening pharmaceutical compounds. rcsi.scienceresearchgate.net

Formation of Organic Salts and Co-crystals Involving the 2,5-Dihydroxybenzoate Anion

The formation of organic salts and co-crystals represents a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional organic molecules. The 2,5-dihydroxybenzoate anion, with its carboxylate group and two hydroxyl moieties, offers multiple sites for non-covalent interactions, particularly hydrogen bonding, making it an excellent candidate for the construction of supramolecular assemblies.

Co-crystallization with Amino Acids (e.g., L-Proline)

The co-crystallization of 2,5-dihydroxybenzoic acid with the amino acid L-proline (B1679175) results in the formation of a zwitterionic co-crystal, a unique class of crystalline solid. scispace.com In this structure, the L-proline exists as a zwitterion, with a protonated amino group and a deprotonated carboxyl group, while the 2,5-dihydroxybenzoic acid remains a neutral molecule.

The synthesis involves treating equimolar amounts of L-proline and 2,5-dihydroxybenzoic acid in methanol, followed by recrystallization from an aqueous solution to yield colorless, translucent crystals. scispace.com The resulting co-crystal, L-proline 2,5-dihydroxybenzoic acid (1/1), exhibits a complex hydrogen-bond network. scispace.com This intricate network of hydrogen bonds contributes to the stability of the crystal lattice. scispace.com The formation of such zwitterionic co-crystals can influence properties like solubility and stability. For instance, a zwitterionic cocrystal of diclofenac (B195802) with l-proline showed a significant increase in solubility compared to a non-ionic cocrystal. nih.gov

Table 1: Crystallographic Data for L-Proline 2,5-Dihydroxybenzoic Acid (1/1) Co-crystal scispace.com

PropertyValue
FormulaC₁₁H₁₃NO₅
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.896(2)
b (Å)11.486(1)
c (Å)18.016(3)
Z4
Melting Point (°C)192-193 (decomp.)

Formation of Heterocyclic Amine Salts (e.g., Pyridinium (B92312) Derivatives)

The reaction of 2,5-dihydroxybenzoic acid with heterocyclic amines, such as pyridine derivatives, can lead to the formation of proton-transfer salts. These salts are formed by the transfer of a proton from the carboxylic acid group of 2,5-dihydroxybenzoic acid to the basic nitrogen atom of the heterocyclic amine.

The synthesis of these salts can be achieved through various methods, including conventional solution-based approaches and solvent-free techniques. nih.gov For example, reacting a substituted pyridine with an appropriate alkyl halide can form a pyridinium salt, which can then be used in further reactions. nih.gov The resulting pyridinium salts can exhibit altered physicochemical properties compared to the parent compounds. The formation of salts is a common strategy to improve the solubility and bioavailability of pharmaceutical compounds. researchgate.net

Synthesis of Complex Organic Salts (e.g., Metanicotine 2,5-Dihydroxybenzoate)

The synthesis of complex organic salts, such as E-metanicotine 2,5-dihydroxybenzoate, demonstrates the utility of 2,5-dihydroxybenzoic acid in forming stable, crystalline salt forms of pharmacologically active compounds. google.com The synthesis involves the addition of 2,5-dihydroxybenzoic acid (gentisic acid) to a solution of E-metanicotine in a solvent mixture like ethyl acetate and isopropanol. google.com Gentle heating dissolves the solids, and upon cooling, a white granular precipitate of the salt is formed. google.com

These hydroxybenzoate salts are often water-soluble, highly crystalline, and less hygroscopic than other salt forms. google.com This can be advantageous for the preparation and formulation of pharmaceutical products. google.com

Biosynthetic Pathways and Metabolic Engineering of 2,5-Dihydroxybenzoic Acid

The biotechnological production of 2,5-dihydroxybenzoic acid (gentisic acid) from renewable feedstocks is an attractive alternative to chemical synthesis. This involves the use of engineered microorganisms, primarily Escherichia coli, to establish and optimize biosynthetic pathways.

De Novo Biosynthesis in Engineered Microbial Systems

De novo biosynthesis of 2,5-dihydroxybenzoic acid in engineered microbes starts from simple carbon sources like glycerol (B35011) or glucose. nih.govrsc.org The core strategy involves extending the native shikimate pathway of the host organism to channel metabolic flux towards the desired product. nih.govrsc.org

Several biosynthetic routes from the central metabolite chorismate have been explored:

Via 2-hydroxybenzoic acid (2-HBA): Chorismate is first converted to 2-HBA, which is then hydroxylated to 2,5-DHBA. nih.govrsc.org

Via 3-hydroxybenzoic acid (3-HBA): Chorismate is converted to 3-HBA, followed by hydroxylation to 2,5-DHBA. nih.govrsc.org

Via 4-hydroxybenzoic acid (4-HBA): Chorismate is converted to 4-HBA, which is then hydroxylated to 2,5-DHBA. nih.govrsc.org

Research has shown that the pathway via 3-HBA can be more efficient for 2,5-DHBA production. rsc.org Enzyme screening and optimization, including the use of rare codon utilization and protein engineering, are crucial for improving the efficiency of these artificial pathways. nih.govrsc.org For instance, the expression of an efficient 2,3-dihydroxybenzoic acid 1-monoxygenase was a key step in engineering a pathway for pyrogallol (B1678534) synthesis, which involves 2,3-dihydroxybenzoic acid as an intermediate. researchgate.net

Enzymatic Precursor Conversion in Bio-production

In addition to de novo synthesis, bio-production of 2,5-dihydroxybenzoic acid can be achieved through the enzymatic conversion of precursors. This approach involves feeding a specific substrate to a microbial culture that expresses the necessary enzyme(s) for its conversion.

For example, engineered E. coli strains have been used to convert various hydroxybenzoic acids into their hydroxylated derivatives. nih.govrsc.org Feeding experiments have been conducted to compare the efficiency of producing 2,5-DHBA from 2-HBA, 3-HBA, and 4-HBA. rsc.org These studies help in identifying the most effective precursor and enzymatic step for targeted production. The conversion of salicylic (B10762653) acid (2-hydroxybenzoic acid) to 2,5-dihydroxybenzoic acid is a known metabolic pathway. nih.gov

The development of gentisic acid biosensors, based on the regulatory systems of gentisic acid catabolic pathways, can aid in the high-throughput screening and optimization of production strains. acs.org These biosensors typically use a fluorescent reporter protein that is expressed in response to the presence of gentisic acid or its metabolites. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure Analysis

In the solid-phase FT-IR and FT-Raman spectra of 2,4-dihydroxybenzoic acid, a related compound, detailed vibrational assignments have been made with the aid of density functional theory (DFT) calculations. nih.gov Similar approaches are applied to 2,5-dihydroxybenzoic acid to understand the vibrational characteristics of the carboxylic acid and hydroxyl groups. The O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups are typically observed in the high-frequency region of the IR spectrum. The carbonyl (C=O) stretching vibration of the carboxylic acid is a prominent band, and its position can be sensitive to hydrogen bonding and whether the compound is in its acid or salt form. Aromatic C-H and C=C stretching vibrations also provide characteristic bands.

Studies on hydrogen-bonded complexes of 2,5-dihydroxy-p-benzoquinone, a structurally related molecule, demonstrate that protonic and carbonyl vibrations are significantly influenced by protonation, highlighting the sensitivity of these vibrational modes to the chemical environment. researchgate.net For sodium 2,5-dihydroxybenzoate (B8804636), the deprotonation of the carboxylic acid to form the carboxylate anion leads to characteristic shifts in the vibrational frequencies of the C=O group.

Key Vibrational Bands for 2,5-Dihydroxybenzoic Acid:

O-H Stretching (Carboxylic and Phenolic): Broad bands in the high-frequency region of the IR spectrum.

C=O Stretching (Carboxylic Acid): A strong, characteristic band.

C=C Stretching (Aromatic Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

O-H Bending and C-O Stretching: Bands in the fingerprint region that are useful for structural confirmation.

The analysis of these vibrational spectra, often supported by theoretical calculations, provides a detailed picture of the molecular structure and intermolecular interactions of sodium 2,5-dihydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of sodium 2,5-dihydroxybenzoate in both solution and the solid state. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. scielo.br

In the ¹H NMR spectrum of 2,5-dihydroxybenzoic acid in an aqueous solution, distinct signals are observed for the aromatic protons. hmdb.ca The protons on the benzene (B151609) ring exhibit chemical shifts and coupling patterns that are characteristic of their positions relative to the hydroxyl and carboxyl groups. For sodium benzoate, a related compound, the aromatic protons show distinct multiplets in the ¹H-NMR spectrum. researchgate.net

The ¹³C NMR spectrum provides complementary information, with separate resonances for each unique carbon atom in the molecule. The chemical shifts of the carboxyl carbon and the carbons bonded to the hydroxyl groups are particularly informative. Studies on various sodium benzoates have shown how substituents and the formation of a salt affect the chemical shifts of the aromatic carbons. researchgate.net

NucleusChemical Shift (δ, ppm) RangeMultiplicityAssignment
¹H~6.8 - 7.5d, ddAromatic protons
¹³C~115 - 170sAromatic and carboxyl carbons

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Complexation Studies and Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure and complexation behavior of sodium 2,5-dihydroxybenzoate. The molecule contains a chromophore that absorbs UV light, leading to electronic transitions between molecular orbitals. ufl.edu

The UV-Vis spectrum of 2,5-dihydroxybenzoic acid typically shows absorption maxima around 214 nm, 236 nm, and 334 nm in an acidic mobile phase. sielc.comsielc.com The positions and intensities of these absorption bands are sensitive to the solvent polarity and pH of the medium. iaea.orgnih.gov Computational studies using time-dependent density functional theory (TD-DFT) have been employed to simulate the absorption spectra and understand the nature of the electronic transitions. iaea.org

UV-Vis spectroscopy is also extensively used to study the formation of metal complexes with 2,5-dihydroxybenzoate. For instance, the complexation with iron(III) results in the appearance of new absorption bands, indicating the formation of charge-transfer complexes. ufl.edu The changes in the UV-Vis spectrum upon addition of a metal ion can be used to determine the stoichiometry and stability constants of the resulting complexes. ufl.eduresearchgate.net

Solvent/ConditionAbsorption Maxima (λmax, nm)
Acidic Mobile Phase214, 236, 334 sielc.comsielc.com
Water (pH 6.4)~320 (unbound) ufl.edu
Fe(III) complex (pH 6.4)New charge-transfer bands ufl.edu

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Systems Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species that have one or more unpaired electrons. sci-hub.ru While sodium 2,5-dihydroxybenzoate in its ground state is not paramagnetic, ESR spectroscopy becomes a valuable tool for characterizing its radical species or its complexes with paramagnetic metal ions. bhu.ac.in

Free radicals of 2,5-dihydroxybenzoic acid can be generated, for example, through oxidation reactions or by irradiation. bhu.ac.in The resulting ESR spectrum can provide information about the electronic structure of the radical and the distribution of the unpaired electron density over the molecule.

Furthermore, when 2,5-dihydroxybenzoate forms complexes with paramagnetic metal ions, such as Cu(II) or Mn(II), the ESR spectrum of the complex can reveal details about the coordination environment of the metal ion. researchgate.net The g-values and hyperfine coupling constants obtained from the ESR spectrum are sensitive to the geometry of the complex and the nature of the ligand-metal bonding. researchgate.net For example, the g|| value can indicate the ionic or covalent nature of the complex. researchgate.net

Fluorescence Spectroscopy for Microenvironment Probing and Sensing Applications

2,5-Dihydroxybenzoic acid (DHBA) exhibits interesting fluorescence properties that are sensitive to its local environment, making it a useful fluorescent probe. jst.go.jpresearchgate.net Its fluorescence emission is dependent on the polarity of the solvent. jst.go.jpresearchgate.net

The fluorescence of DHBA is complex and can consist of three different components: a neutral component, an anionic component, and a zwitterionic-type component that arises from phototautomerism. jst.go.jpresearchgate.net This multi-component emission makes DHBA a sensitive probe for microenvironments with varying polarity and hydrophobicity. For example, it has been successfully used to study the microenvironment within hydrogels of biopolymers like agarose (B213101). jst.go.jpresearchgate.net The changes in the fluorescence spectrum of DHBA during the gelation of agarose reflect the changes in the local environment. researchgate.net

Solvent/EnvironmentObserved Fluorescence Behavior
Nonpolar and less polar solventsEmission from neutral component researchgate.net
Polar solventsEmission from neutral, anionic, and zwitterionic components jst.go.jpresearchgate.net
Agarose hydrogelsSignificant changes in fluorescence upon gelation, reflecting microenvironment changes researchgate.net

Mass Spectrometry (MS) Analysis of 2,5-Dihydroxybenzoate and its Complexes

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. libretexts.org 2,5-Dihydroxybenzoic acid (gentisic acid) is not only analyzed by mass spectrometry but is also widely used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. bruker.comwikipedia.org

As a MALDI matrix, 2,5-DHB facilitates the soft ionization of a wide range of analytes, including peptides, proteins, polymers, and carbohydrates. bruker.comtcichemicals.com In the analysis of 2,5-dihydroxybenzoate itself, techniques like electrospray ionization (ESI) are commonly used. The mass spectrum of gentisic acid shows a prominent peak corresponding to the molecular ion or a protonated/deprotonated molecule, depending on the ionization mode. massbank.jpnist.gov

Fragmentation analysis in tandem mass spectrometry (MS/MS) provides valuable structural information. wikipedia.org The fragmentation of the 2,5-dihydroxybenzoate ion typically involves the loss of small neutral molecules like water (H₂O) and carbon dioxide (CO₂). nih.gov The study of its complexes, for example with oligosaccharides, can reveal noncovalent interactions. acs.org High-resolution mass spectrometry can confirm the stoichiometry of metal complexes, such as the 1:3 complex formed between Fe(III) and 2,5-DHBA. ufl.edu

Crystallographic Investigations and Supramolecular Architectures

Single-Crystal X-ray Diffraction Studies of 2,5-Dihydroxybenzoate (B8804636) Salts and Co-crystals

Single-crystal X-ray diffraction is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms in a crystal. carleton.edumdpi.com While a specific single-crystal structure for sodium 2,5-dihydroxybenzoate is not readily found in the provided search results, extensive research on co-crystals and other salts of 2,5-dihydroxybenzoic acid offers significant insights into the behavior of the 2,5-dihydroxybenzoate anion.

Studies on co-crystals with molecules such as piroxicam, carbamazepine, theobromine, and nitazoxanide (B1678950) have demonstrated the robust nature of certain hydrogen bonding motifs involving the 2,5-dihydroxybenzoate moiety. ornl.govyoutube.comnih.govresearchgate.net For instance, a study on the calcium salt of 2,5-dihydroxybenzoic acid revealed that the Ca(II) cation is coordinated in a monodentate fashion by two gentisate anions and five water molecules. researchgate.net This highlights the coordinating ability of the carboxylate group and the propensity for hydrate (B1144303) formation.

In a co-crystal with quabodepistat, the 2,5-dihydroxybenzoic acid was found to remain protonated, forming a co-crystal rather than a salt. nih.govtcichemicals.com This was determined by the C-O and C=O bond length ratio of the carboxylic group. nih.govtcichemicals.com Such studies are crucial in distinguishing between a salt and a co-crystal.

The crystallographic data for the two known polymorphs of 2,5-dihydroxybenzoic acid, Form I and Form II, provide a foundational understanding of the packing and hydrogen bonding preferences of the molecule itself. researchgate.netaps.org

Table 1: Crystallographic Data for Polymorphs of 2,5-Dihydroxybenzoic Acid

Parameter Form I Form II
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 4.9110(3) 5.5610(2)
b (Å) 11.8280(7) 4.8690(1)
c (Å) 11.0580(6) 23.6880(8)
β (°) 91.059(3) 100.191(1)
V (ų) 642.22 631.27

Data sourced from Crystal Growth & Design researchgate.netaps.org

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are the cornerstone of the supramolecular assembly in 2,5-dihydroxybenzoate structures. The molecule contains three key functional groups capable of forming hydrogen bonds: a carboxylic acid and two hydroxyl groups. sigmaaldrich.com

In the crystal structures of 2,5-dihydroxybenzoic acid and its co-crystals, the carboxylic acid group typically forms a robust centrosymmetric dimer synthon. sielc.com However, in the presence of other strong hydrogen bond acceptors, such as pyridine (B92270) derivatives, this homodimer can be disrupted in favor of heterodimers. carleton.edu In salts, the deprotonated carboxylate group becomes a strong hydrogen bond acceptor.

Polymorphism and Solvate Formation Studies of 2,5-Dihydroxybenzoic Acid

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. 2,5-dihydroxybenzoic acid is known to exhibit at least two polymorphic forms (Form I and Form II). researchgate.netaps.org These polymorphs differ in their unit cell parameters and molecular packing, which can be influenced by crystallization conditions. unt.edunordmann.global

Furthermore, 2,5-dihydroxybenzoic acid has been shown to form several solvates, which are crystal structures that incorporate solvent molecules. A screening study identified four new solvates with acetic acid, dioxane (in two different stoichiometries), and dimethyl formamide. Interestingly, the same study found that 2,5-dihydroxybenzoic acid does not form hydrates, which is in contrast to its isomer, 2,4-dihydroxybenzoic acid. sielc.com This highlights the subtle influence of the relative positions of the hydroxyl groups on the crystal packing and solvate formation. sielc.com The existence of a dihydrate form of sodium 2,5-dihydroxybenzoate, as indicated by PubChem, suggests that the presence of the sodium ion alters the hydration propensity of the 2,5-dihydroxybenzoate moiety. researchgate.net

Supramolecular Assembly and Crystal Engineering Principles Involving 2,5-Dihydroxybenzoate

The predictable and robust nature of the hydrogen bonding motifs of 2,5-dihydroxybenzoic acid makes it a valuable component in crystal engineering. mdpi.com By understanding the preferred interactions of its functional groups, it is possible to design and construct complex supramolecular architectures. nih.gov

The formation of co-crystals is a prime example of this. By combining 2,5-dihydroxybenzoic acid with other molecules (co-formers), new crystalline solids with tailored properties can be created. youtube.com The principles of supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns, are often employed. In the case of 2,5-dihydroxybenzoate, the carboxylic acid dimer is a common homosynthon, while interactions between the carboxylic acid and other functional groups (like amides or pyridines) can form predictable heterosynthons. carleton.edunih.gov In the context of sodium 2,5-dihydroxybenzoate, the ionic interaction between the sodium cation and the carboxylate anion would be the primary driving force for assembly, with hydrogen bonding playing a crucial role in organizing the anions and any water molecules into a stable, three-dimensional structure.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of crystalline solids. It provides a unique "fingerprint" for a given crystalline phase, allowing for its identification and the assessment of its purity. unt.edu While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is often used for routine analysis and to monitor phase transformations.

In the context of 2,5-dihydroxybenzoic acid and its derivatives, PXRD has been used to:

Identify new polymorphic forms.

Characterize new co-crystals and confirm their formation. ornl.govyoutube.com

Monitor the desolvation of solvated crystals. For example, the phase behavior of a piroxicam-2,5-dihydroxybenzoic acid-acetone solvate was monitored during desolvation using PXRD, showing that it rearranges to the non-solvated co-crystal structure. ornl.gov

Assess the purity of bulk samples.

For sodium 2,5-dihydroxybenzoate, PXRD would be the primary method to identify its crystalline form(s), check for the presence of impurities or different polymorphs, and confirm whether it is in an anhydrous or hydrated state.

Computational and Theoretical Modeling of 2,5 Dihydroxybenzoate Systems

Quantum Chemical Calculations (e.g., Molecular Orbital Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the intrinsic properties of 2,5-dihydroxybenzoate (B8804636). These calculations provide a detailed picture of the molecule's electronic landscape.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.org

In the case of 2,5-dihydroxybenzoic acid, the HOMO orbitals are primarily localized on the hydroxyl substituents of the benzene (B151609) ring. researchgate.net This indicates that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO orbitals are more delocalized across the aromatic ring.

Calculations at the B3LYP/6-311++G level of theory have been used to determine the energies of these frontier orbitals. For a calcium complex of 2,5-dihydroxybenzoate (Ca 2,5-dHB), the HOMO energy is calculated to be -5.7054 eV. researchgate.net

Table 1: Calculated Frontier Orbital Energies for a Calcium 2,5-dihydroxybenzoate Complex

Parameter Energy (eV)
HOMO -5.7054

Data sourced from B3LYP/6-311++G level of theory calculations. researchgate.net

Thermochemical properties such as ionization energy and electron affinity can be accurately estimated using quantum chemical calculations. These properties are vital for understanding the behavior of 2,5-dihydroxybenzoate in processes like Matrix-Assisted Laser Desorption/Ionization (MALDI), where it is commonly used as a matrix.

Molecular orbital calculations using a Becke-style 3-parameter functional with the Lee-Yang-Parr correlation (B3LYP) have been employed to estimate these properties. researchgate.net The ionization potential, which is the energy required to remove an electron, is calculated to be 5.7054 eV for the calcium complex of 2,5-dihydroxybenzoate. researchgate.net A notable theoretical estimation for the electron affinity of 2,5-dihydroxybenzoic acid is 54 kJ/mol. researchgate.net

Table 2: Estimated Thermochemical Properties of 2,5-Dihydroxybenzoate Systems

Property Value
Ionization Potential (Ca 2,5-dHB) 5.7054 eV
Electron Affinity (2,5-dihydroxybenzoic acid) 54 kJ/mol

Data sourced from DFT calculations. researchgate.netresearchgate.net

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions. mdpi.comresearchgate.net

For benzoic acid and its derivatives, DFT calculations have been successfully used to predict vibrational spectra. elixirpublishers.comnih.gov These calculations can be performed for both the monomer and dimer forms to understand the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes. The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. mdpi.com

Molecular Dynamics Simulations of 2,5-Dihydroxybenzoic Acid Adducts

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com This technique allows for the exploration of conformational changes and intermolecular interactions in dynamic systems. While specific MD simulations focusing solely on adducts of 2,5-dihydroxybenzoic acid are not extensively detailed in the provided context, the methodology is widely applied to study the behavior of small molecules in complex environments, such as in solution or bound to proteins. nih.govchemrxiv.org For instance, MD simulations have been used to investigate the behavior of various dihydroxybenzoic acid isomers in solution to understand their different propensities to form solid phases. nih.gov

In silico Approaches for Ligand-Receptor Interaction Prediction (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.

Analysis of Chemical Reactivity Parameters (e.g., Fukui Functions)

Chemical reactivity parameters derived from DFT, such as Fukui functions, provide a way to understand and predict the reactivity of different sites within a molecule. semanticscholar.org The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. It helps in identifying the sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com This technique partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atoms for the molecule of interest) dominates the electron density of the procrystal (the entire crystal). crystalexplorer.net The resulting Hirshfeld surface provides a unique three-dimensional picture of the molecular environment, and various properties can be mapped onto this surface to highlight specific intermolecular contacts. crystalexplorer.netmdpi.com

In the context of 2,5-dihydroxybenzoate systems, Hirshfeld surface analysis has been employed to elucidate the nature and relative contributions of different non-covalent interactions that govern the crystal packing. By generating the Hirshfeld surface and its corresponding two-dimensional fingerprint plot, researchers can decompose the complex network of interactions into individual atom-to-atom contacts and their respective percentages.

A detailed analysis of the crystal structure of an olanzapinium salt of 2,5-dihydroxybenzoate reveals the prevalence of several key intermolecular interactions. iucr.orgnih.gov The fingerprint plots derived from the Hirshfeld surface allow for the quantification of these contacts. The dominant interactions are those involving hydrogen atoms, which is typical for organic molecules with multiple hydrogen-bond donors and acceptors.

The primary intermolecular contacts for the 2,5-dihydroxybenzoate anion within this crystal structure are summarized below.

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)Description
H···H53.8%These represent the most significant contribution to the crystal packing, indicating extensive van der Waals interactions between hydrogen atoms on adjacent molecules. iucr.org
C···H / H···C21.8%These contacts are the second most abundant and are characteristic of C-H···π interactions and other weaker van der Waals forces. iucr.org
O···H / H···O14.3%These contacts are indicative of hydrogen bonding between the hydroxyl and carboxylate groups of the 2,5-dihydroxybenzoate anion and neighboring molecules. iucr.org These appear as sharp spikes on the fingerprint plot. iucr.org

The Hirshfeld surface mapped with the dnorm function for the 2,5-dihydroxybenzoate anion visually highlights the regions of significant intermolecular contact. The dnorm value is based on the distance from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface indicate close intermolecular contacts, which are typically associated with hydrogen bonds. mdpi.commdpi.com In the case of the 2,5-dihydroxybenzoate salt, these red areas correspond to the O···H/H···O hydrogen bonding interactions. iucr.org

Research Applications and Advanced Methodological Utilization

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Matrix Applications

In the realm of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a soft ionization technique crucial for the analysis of large, fragile biomolecules and synthetic polymers, the choice of matrix is paramount. The matrix, typically a small organic molecule, co-crystallizes with the analyte and absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.org The acidic form, 2,5-dihydroxybenzoic acid (DHB), is one of the most widely used matrices for a variety of analytes. nih.gov The sodium salt, sodium;2,5-dihydroxybenzoate (B8804636), plays a crucial role, particularly in the formation of sodium adducts of analytes, which are often the primary ions detected in positive-ion mode MALDI-MS.

Utilization as a Matrix for Oligosaccharide Analysis

The analysis of oligosaccharides by MALDI-MS is a challenging endeavor due to their low ionization efficiency. diva-portal.orgnih.gov 2,5-Dihydroxybenzoic acid (DHB) is a foundational matrix for this purpose, enabling the analysis of neutral and acidic oligosaccharides. nih.gov The use of sodium;2,5-dihydroxybenzoate, or the in-situ formation of sodium adducts from DHB in the presence of sodium salts, is critical for the detection of neutral oligosaccharides, which are typically observed as [M+Na]⁺ ions. researchgate.net

Researchers have sought to improve the performance of DHB-based matrices for oligosaccharide analysis. One approach involves the use of additives. For instance, a mixture of DHB and 1-hydroxy isoquinoline was found to be well-suited for the analytical investigation of oligosaccharides and showed tolerance against various buffers and salts. researchgate.net Another strategy is the development of ionic liquid matrices, such as 2,5-dihydroxybenzoic acid butylamine (B146782) (DHBB), which has been shown to be a superior ionic liquid matrix for the MALDI-MS analysis of oligosaccharides, reducing fragmentation compared to the solid DHB matrix. uu.nl These advancements highlight the ongoing efforts to optimize DHB-based matrices for enhanced sensitivity and spectral quality in glycan analysis. researchgate.net

Matrix SystemAnalyte ClassKey Findings
2,5-Dihydroxybenzoic acid (DHB)Neutral & Acidic OligosaccharidesCommonly used matrix; detection of neutral oligosaccharides often as sodium adducts ([M+Na]⁺). nih.govresearchgate.net
DHB with 1-hydroxy isoquinolineOligosaccharidesImproved spectral quality and high tolerance against buffers and salts. researchgate.net
DHB / N,N-dimethylaniline (DMA)N-linked OligosaccharidesSubstantial improvements in sensitivity and uniform crystal morphology. nih.gov
2,5-dihydroxybenzoic acid butylamine (DHBB)Oligosaccharides & GlycansSuperior ionic liquid matrix that reduces MALDI-induced fragmentation. uu.nl

Application in Polymer Characterization

MALDI-TOF MS is a valuable technique for characterizing synthetic polymers, providing information on absolute molecular weight and molecular weight distribution with minimal fragmentation. nih.govtytlabs.co.jp The selection of an appropriate matrix is a critical step in the analysis. nih.govscispace.com 2,5-Dihydroxybenzoic acid (DHB) is frequently recommended as a matrix for more polar polymers, such as polyethylene glycol (PEG). tytlabs.co.jp

In the analysis of polymers, ionization is often aided by the addition of a cationizing agent to form adducts. tytlabs.co.jp Sodium trifluoroacetate (NaTFA) is commonly used to generate sodium adducts ([M+Na]⁺), which are then detected by the mass spectrometer. nih.govscispace.com The use of this compound as the matrix inherently provides the sodium ions necessary for this cationization process, simplifying sample preparation. Studies have compared DHB with other matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and dithranol for the characterization of various synthetic polymers, with DHB showing good performance for a range of samples. scispace.com The optimization of matrix and cationization agents is an ongoing area of research to improve sensitivity and reduce spectral complexity in polymer analysis. scispace.comnih.gov

Polymer TypeMatrix SystemCationizing Agent (if separate)Observed Ions
Poly(L-lactide), thiol terminated2,5-dihydroxybenzoic acid (DHB)Sodium trifluoroacetate (NaTFA)[M+Na]⁺
Polyethylene glycol (PEG)2,5-dihydroxybenzoic acid (DHB)Sodium Chloride (NaCl)[M+Na]⁺
Various Synthetic Polymers2,5-dihydroxybenzoic acid (DHB)Sodium trifluoroacetate (NaTFA)[M+Na]⁺

Enhancement of Detection Sensitivity in MALDI Imaging

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules within tissue sections. frontiersin.org The choice of matrix is critical as it influences the achievable spatial resolution and detection sensitivity. researchgate.net 2,5-dihydroxybenzoic acid (DHB) is a widely used matrix for the mapping of various biological molecules. nih.gov

Recent advancements, such as the development of MALDI-2, a post-ionization technique, have been shown to significantly enhance detection sensitivity for a variety of compounds, including pharmaceuticals, by one to two orders of magnitude compared to conventional MALDI. nih.govacs.org In these studies, DHB is often employed as the primary matrix. nih.govacs.org The increased sensitivity provided by techniques like MALDI-2 can negate the need for derivatization protocols for certain compounds and allows for the visualization of molecules that are otherwise difficult to detect. nih.gov While these studies focus on the acidic form (DHB), the fundamental process of matrix-assisted ionization, which is enhanced by these new techniques, is directly relevant to the performance of its sodium salt, especially when analyzing compounds that are readily detected as sodium adducts.

Advanced Spectrophotometric Analytical Methods Development

Beyond mass spectrometry, the chemical properties of gentisic acid and its salts are being utilized to develop new analytical methods. A novel spectrophotometric method for the detection of gentisic acid (GA) has been developed based on an oxidation reaction. nih.gov

In this method, the addition of sodium hydroxide (NaOH) with sodium hypochlorite pentahydrate (NaOCl·5H₂O) to a gentisic acid solution induces a color change to dark brown. nih.gov This color change is associated with the appearance of a unique absorption spectrum with a peak at approximately 500 nm. nih.gov The absorbance at this wavelength shows a linear trend for GA concentrations in the range of 60 to 120 mg/L. nih.gov This development provides a simple and cost-effective method for detecting gentisic acid without the need for complex analytical instrumentation. nih.gov

Reagent Added to Gentisic Acid SolutionObservationSpectrophotometric Result
NaOHSolution turns a lighter brown colorA broad absorbance peak is observed.
NaOH with NaOCl·5H₂OSolution turns a darker brown colorA sharp, characteristic absorption peak appears at approximately 500 nm. nih.gov

Applications in Materials Science Research

The exploration of organic materials for energy storage applications is a rapidly growing field. While direct research on this compound in materials science is limited in the available literature, studies on closely related compounds suggest potential avenues for investigation. For instance, the disodium salt of 2,5-dihydroxy-1,4-benzoquinone has been successfully prepared and investigated as a promising anode material for rechargeable sodium-ion batteries. researchgate.net This related compound demonstrates a high reversible capacity and a long cycle life, highlighting the potential of quinone-based organic structures in energy storage. researchgate.net These findings may inspire future research into the electrochemical properties of this compound and its potential applications in materials science.

Contribution to Supramolecular Materials Design

The molecular structure of 2,5-dihydroxybenzoic acid is conducive to the formation of complex, ordered structures known as supramolecular assemblies. These assemblies are built and held together by non-covalent interactions, primarily hydrogen bonds. The presence of a carboxylic acid group and two hydroxyl groups allows for a variety of hydrogen bonding patterns, making it a valuable component in crystal engineering.

Researchers have investigated how the specific positioning of the hydroxyl groups influences the formation of these larger structures. In crystals, 2,5-dihydroxybenzoic acid can form robust molecular networks. For instance, it has been studied in the formation of co-crystals, where it is combined with other molecules to create new crystalline solids with unique properties. The ability of its functional groups to act as both hydrogen bond donors and acceptors allows for the creation of predictable patterns, or "supramolecular synthons," which are reliable building blocks for designing new materials. The study of its different crystalline forms, or polymorphs, has been important in fields like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where the crystal structure of the matrix material can influence analytical results. researchgate.net

The key intermolecular interactions involving 2,5-dihydroxybenzoic acid in supramolecular design are summarized below:

Functional GroupRole in Hydrogen BondingResulting Supramolecular Motif
Carboxyl GroupCan form strong, dimeric hydrogen bonds with another carboxyl group.Carboxyl-carboxyl dimer
2-Hydroxyl GroupOften forms an intramolecular hydrogen bond with the adjacent carboxyl group.Stabilizes molecular conformation
5-Hydroxyl GroupParticipates in intermolecular hydrogen bonds with neighboring molecules.Links molecules into chains or sheets

These interactions allow 2,5-dihydroxybenzoic acid to assemble into well-defined one-, two-, or three-dimensional networks, demonstrating its utility as a versatile building block in the rational design of new supramolecular materials.

Inducement of Three-Dimensional Cell Culture Models

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly important in biomedical research because they more accurately mimic the complex environment of tissues and tumors in vivo compared to traditional two-dimensional (2D) cultures. sigmaaldrich.com A significant recent application of 2,5-dihydroxybenzoic acid has been in the development of novel methods for creating these 3D cell structures.

Research has shown that polymers derived from 2,5-dihydroxybenzoic acid (2,5-DHBA) can induce both normal and tumor cells to aggregate into spheroids. sigmaaldrich.com This method presents a notable advancement as it does not require expensive reagents or specialized equipment and does not appear to have long-term effects on the cells' internal processes. sigmaaldrich.com When cells are incubated in the presence of these 2,5-DHBA polymers, they naturally form the tight, spherical clusters that are characteristic of 3D models. These spheroids can then be used for crucial biological studies, including testing the efficacy of new anti-cancer drugs and investigating intercellular interactions. sigmaaldrich.com

FeatureTraditional 2D Culture3D Spheroid Model
Cell Arrangement Monolayer on a flat substrateMulticellular, spherical aggregate
Cell-Cell Interaction Limited to lateral neighborsExtensive, mimics in vivo tissue
Physiological Relevance Lower; poor representation of tissueHigher; replicates tumor microenvironments
Formation Method Standard cell platingCan be induced by 2,5-DHBA polymers

The use of 2,5-dihydroxybenzoic acid polymers offers a straightforward and efficient approach to generating these physiologically relevant 3D models for advanced biological research. sigmaaldrich.com

Strategic Use as a Starting Material in Complex Organic Synthesis

In the field of organic chemistry, the selection of an appropriate starting material is critical for the efficient synthesis of complex molecules. 2,5-Dihydroxybenzoic acid serves as a valuable precursor in multi-step syntheses due to its functionalized aromatic ring, which provides multiple reactive sites for chemical modification.

A notable example of its strategic use is in the total synthesis of Landomycin A. sigmaaldrich.com Landomycin A is a member of the angucycline class of antibiotics, which are known for their potent antitumor properties. The synthesis of such a complex natural product requires building blocks that can be elaborated into the final intricate structure. The 2,5-dihydroxybenzoic acid core provides a key structural component that chemists can modify and build upon to construct the larger antibiotic molecule. sigmaaldrich.com

Furthermore, isotopically labeled versions of the compound, such as 2,5-dihydroxy[carboxy-¹⁴C]benzoic acid, can be synthesized for specialized applications. This labeled variant is prepared from [carboxy-¹⁴C]salicylic acid through a hydroxylation reaction. The resulting radiolabeled 2,5-dihydroxybenzoic acid can then be used in studies that require tracing the molecule's path through biological or chemical systems, such as in protein modification research.

Target Molecule/ApplicationRole of 2,5-Dihydroxybenzoic AcidSynthetic Transformation
Landomycin A Key starting materialProvides a core structural fragment for the angucycline antibiotic. sigmaaldrich.com
Radiolabeled Probes Precursor for labeled compoundSynthesized from salicylic (B10762653) acid to create ¹⁴C-labeled 2,5-DHBA for tracer studies.

Development of Fluorescent Probes for Biological and Chemical Environments

Fluorescent probes are molecules that absorb light at one wavelength and emit it at a longer wavelength. This property allows them to be used as sensors to detect and visualize specific conditions or molecules in biological and chemical systems. 2,5-Dihydroxybenzoic acid (DHBA) has been identified as a useful molecule in this context due to its intrinsic fluorescent properties, which are sensitive to its surrounding environment. researchgate.net

DHBA itself can function as a fluorescent probe. Its emission behavior changes depending on the polarity of the solvent it is in. researchgate.net This sensitivity allows it to be used to probe the microenvironment of complex systems, such as biopolymer hydrogels. researchgate.net For example, as an agarose (B213101) gel forms, the fluorescence of DHBA within the gel changes, providing information about the local polarity and hydrophobicity of the gel network. researchgate.net The fluorescence of DHBA is complex, consisting of different components, including signals from neutral, anionic, and zwitterionic forms, which contribute to its environmental sensitivity. researchgate.netresearchgate.net

In addition to its direct use, derivatives of 2,5-dihydroxybenzoic acid, such as methyl 2,5-dihydroxybenzoate, are used as starting materials in the synthesis of more complex fluorescent probes. mdpi.com These probes can be designed for specific applications in bioimaging and sensing.

Probe TypePrinciple of OperationApplication Example
Intrinsic DHBA Probe Fluorescence emission is dependent on the polarity of the local environment. researchgate.netClarifying the microenvironment within agarose hydrogels during gelation. researchgate.net
DHBA Derivatives Used as a building block to synthesize larger, more specialized probe molecules. mdpi.comSynthesis of probes for pretargeting strategies in imaging. mdpi.com

The photophysical characteristics of 2,5-dihydroxybenzoic acid, particularly its response to environmental changes, make it a valuable tool in the development of sophisticated fluorescent sensors. researchgate.netresearchgate.net

Biochemical and Mechanistic Studies of 2,5 Dihydroxybenzoate

Investigation of Enzyme Interactions and Catalyzed Transformations

2,5-Dihydroxybenzoate (B8804636) (2,5-DHBA), also known as gentisic acid, participates in a variety of enzyme-catalyzed reactions that underscore its biochemical significance. These transformations include oxidative coupling, glycosylation, and decarboxylation, each mediated by specific classes of enzymes.

Laccases (benzenediol:dioxygen oxidoreductase, EC 1.10.3.2) are a class of multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and non-phenolic compounds, using molecular oxygen as the electron acceptor. nih.gov These enzymes are notable for their broad substrate specificity and their use of environmentally friendly reaction conditions, requiring only atmospheric oxygen and no costly cofactors. researchgate.net

In the presence of laccases, such as those from Trametes species, 2,5-dihydroxybenzoic acid undergoes oxidative coupling reactions. researchgate.netresearchgate.net The laccase-catalyzed oxidation of 2,5-DHBA generates radical intermediates, which can then couple with other molecules to form new C-N or C-C bonds. nih.govnih.gov This capability has been harnessed for the synthesis of novel bioactive compounds. For instance, laccases can mediate the coupling of 2,5-DHBA derivatives with various amines, including sulfonamides and six-membered-ring amines, to produce heterodimers, heterotrimers, and diazaspiro cyclohexenes. researchgate.netresearchgate.net These reactions are significant in the development of new antimicrobial agents, as they can be used to derivatize existing antibiotics to enhance their efficacy or create entirely new structures. nih.gov

The general mechanism involves the oxidation of the hydroquinone (B1673460) moiety of 2,5-DHBA to a quinone, which is then susceptible to nucleophilic attack by an amino group, leading to the formation of a new C-N bond. researchgate.net Subsequent cyclization reactions can also occur, expanding the structural diversity of the products. researchgate.net

Glycosylation is a common modification of plant secondary metabolites, often altering their solubility, stability, and biological activity. UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from an activated sugar donor, such as UDP-glucose, to an acceptor molecule. nih.gov

In the model plant Arabidopsis thaliana, 2,5-dihydroxybenzoic acid is a substrate for glycosylation. nih.gov Studies have identified UGT89A2 as an enzyme capable of glycosylating 2,5-DHBA. nih.gov Interestingly, natural variations within Arabidopsis accessions have revealed that UGT89A2 can exhibit different sugar donor specificities. In the Col-0 accession, UGT89A2 functions as a xylosyltransferase, adding a xylose moiety to 2,5-DHBA to form 2,5-dihydroxybenzoic acid 5-O-β-D-xyloside (2,5-DHBAX). nih.gov However, in knockout mutants lacking a functional UGT89A2, a different enzymatic activity becomes apparent, leading to the accumulation of 2,5-dihydroxybenzoic acid 5-O-β-D-glucoside (2,5-DHBAG). nih.gov This demonstrates the presence of a cryptic UGT activity for the glucosylation of 2,5-DHBA, highlighting the complexity and adaptability of metabolic pathways in plants. nih.gov

The glycosylation of 2,5-DHBA is a key step in its metabolism in plants, and the specific sugar conjugated can vary depending on the genetic background of the organism. nih.gov

Table 1: Glycosylation Products of 2,5-DHBA in Arabidopsis thaliana

GenotypeEnzyme ActivityPrimary Glycosylation Product
Wild-Type (Col-0)UGT89A2 (Xylosyltransferase)2,5-dihydroxybenzoic acid 5-O-β-D-xyloside (2,5-DHBAX)
ugt89a2 Knockout MutantCryptic UGT (Glucosyltransferase)2,5-dihydroxybenzoic acid 5-O-β-D-glucoside (2,5-DHBAG)

The microbial degradation of aromatic compounds is a crucial component of biogeochemical cycles. While the metabolism of many dihydroxybenzoic acid isomers has been studied, the specific pathways for 2,5-dihydroxybenzoic acid are less characterized. In some fungi, the degradation of 2,3-dihydroxybenzoate is initiated by a decarboxylase. nih.gov However, experimental and theoretical studies on the decarboxylation of 2,5-DHBA under conditions relevant to matrix-assisted laser desorption/ionization (MALDI) mass spectrometry suggest that this process is not a significant event for either the neutral molecule or its cation. nih.gov

In the context of microbial metabolism, the degradation of aromatic acids often involves initial activation steps followed by ring cleavage. For instance, in Pseudomonas reinekei MT1, the degradation of 2,3-dihydroxybenzoate proceeds through a meta-cleavage pathway initiated by a dioxygenase, followed by the action of a decarboxylase on the ring-cleavage product. nih.gov While a direct microbial decarboxylation pathway for 2,5-DHBA has not been extensively detailed in the provided search results, the existing knowledge on related compounds suggests that such enzymatic steps could be plausible in certain microorganisms.

Metal Chelation and Transport Mechanisms

2,5-Dihydroxybenzoic acid has been identified as an important iron-chelating molecule in eukaryotic cells, playing a role in intracellular iron homeostasis. ufl.edunih.gov Its ability to bind iron(III) is crucial for understanding its biological function in iron transport and metabolism.

The interaction between 2,5-dihydroxybenzoic acid and iron(III) has been characterized through synthetic, potentiometric, and spectroscopic studies. ufl.edunih.gov These investigations have revealed that 2,5-DHBA binds to Fe(III) in a salicylate mode, where both the carboxylate group and the adjacent hydroxyl group are involved in coordination. nih.govresearchgate.net This is in contrast to catecholate-type siderophores which utilize two adjacent hydroxyl groups for iron binding. ufl.edu

The complexation of Fe(III) by 2,5-DHBA is a pH-dependent process, with maximum complex formation occurring in the pH range of 4.5 to 6.5. ufl.edunih.gov This pH range is consistent with the deprotonation of the carboxylic acid group, which is a prerequisite for binding. ufl.edu The binding process occurs via a two-step kinetic mechanism. nih.gov Initially, a reversible binding between the carboxylate group of 2,5-DHBA and the Fe(III) ion forms an initial complex. ufl.edunih.gov This is followed by a rate-determining step involving the rearrangement of the ligands. nih.gov

Potentiometric measurements and high-resolution mass spectrometry have confirmed the formation of Fe(III)-2,5-DHBA complexes with varying stoichiometries. ufl.edunih.gov The complexation begins with a 1:1 ligand-to-metal ratio, and as the concentration of 2,5-DHBA increases, higher-order complexes with 1:2 and 1:3 stoichiometries are formed. ufl.edunih.gov

Table 2: Stoichiometry of Fe(III)-2,5-DHBA Complexes

Ligand-to-Metal RatioComplex FormedSupporting Evidence
1:1[Fe(2,5-DHBA)]Potentiometric measurements, UV spectroscopy ufl.edunih.gov
1:2[Fe(2,5-DHBA)2]Potentiometric measurements ufl.edunih.gov
1:3[Fe(2,5-DHBA)3]Potentiometric measurements, High-resolution mass spectrometry ufl.edunih.gov

Iron is essential for numerous biological processes, but it can also be toxic if not properly managed. researchgate.net Eukaryotic cells have developed sophisticated systems for iron acquisition, transport, and storage. 2,5-Dihydroxybenzoic acid has been identified as a key component of a mammalian siderophore-like system involved in intracellular iron trafficking. nih.govnih.gov

The biosynthesis of 2,5-DHBA in eukaryotes is catalyzed by the enzyme 3-OH butyrate dehydrogenase (BDH2). nih.govnih.gov Depletion of 2,5-DHBA, through the inhibition or deletion of the bdh2 gene, leads to significant disruptions in iron homeostasis. nih.govnih.gov In cultured mammalian cells, as well as in yeast and zebrafish embryos, a deficiency in 2,5-DHBA results in the abnormal accumulation of intracellular iron and mitochondrial iron deficiency. nih.govnih.gov

Studies in mice with a targeted disruption of the bdh2 gene have provided further insights into the physiological role of 2,5-DHBA. nih.gov These mice develop microcytic anemia and exhibit iron overload in tissues, particularly in the spleen. nih.govnih.gov The spleen's iron overload is primarily due to the accumulation of iron in macrophages that recycle iron from senescent red blood cells. nih.gov Importantly, exogenous supplementation with 2,5-DHBA can alleviate the splenic iron overload in these mice, demonstrating its direct role in managing iron levels. nih.govnih.gov

The current understanding is that 2,5-DHBA contributes to the labile iron pool (LIP), which is a transient pool of chelatable iron that is crucial for cellular iron trafficking. nih.gov By binding iron, 2,5-DHBA helps to maintain iron solubility and facilitate its transport to where it is needed, such as for heme synthesis in mitochondria, while preventing iron-mediated oxidative stress. nih.govresearchgate.net

Modulatory Effects on Cellular Processes in Research Models (In Vitro Investigations)

In vitro studies have explored the effects of 2,5-dihydroxybenzoate, also known as gentisic acid, on various cellular processes. These investigations have revealed its potential to modulate key enzymes and pathways involved in cell cycle regulation, cancer progression, microbial activity, and pigmentation.

As a metabolite of aspirin (B1665792), 2,5-dihydroxybenzoic acid (2,5-DHBA) has been investigated for its role in cancer prevention, particularly through the modulation of cell cycle regulation. nih.gov Cyclin-dependent kinases (CDKs) are crucial enzymes that control cell cycle progression, and their dysregulation is a hallmark of cancer. nih.govtaylorandfrancis.com In vitro kinase assays have demonstrated that 2,5-DHBA can inhibit the activity of multiple CDKs involved in cell cycle control. nih.gov

The inhibitory effects are concentration-dependent. Inhibition of CDK1 enzyme activity by 2,5-DHBA begins at a concentration of 500 µM. nih.govnih.gov Higher concentrations (>750 µM) are required to inhibit the activity of CDK2, CDK4, and CDK6. nih.govnih.gov In silico molecular docking studies suggest that 2,5-DHBA interacts with key amino acid residues within the active sites of these enzymes. nih.gov For instance, it is proposed to interact with Asp145 and Lys33 in CDK2 and with Lys43, Tyr24, and Gly25 in CDK6. nih.govnih.gov These findings suggest that 2,5-DHBA may contribute to the chemopreventive properties of aspirin, partly through the inhibition of CDKs. nih.gov

Cyclin-Dependent Kinase (CDK)Effective Inhibitory Concentration of 2,5-DHBA (µM)
CDK1≥ 500
CDK2> 750
CDK4> 750
CDK6> 750

The extracellular heat shock protein 90 (Hsp90) is known to participate in the migration and invasion of tumor cells. nih.gov Research has shown that a conjugate of 2,5-dihydroxybenzoic acid with gelatin (2,5-DHBA–gelatin) can suppress the motility of cancer cells. nih.govnih.gov This synthetic polymer, which has heparin-like properties, was tested on human glioblastoma A-172 and fibrosarcoma HT1080 cells. nih.govnih.gov

The 2,5-DHBA–gelatin conjugate was found to inhibit both the basal (unstimulated) and Hsp90-stimulated migration and invasion of these tumor cells in vitro. nih.govnih.gov The mechanism of action involves the cell surface. The conjugate detaches a fraction of Hsp90 from cell surface heparan sulfate proteoglycans (HSPGs), which are known to bind extracellular Hsp90 and promote cell motility. nih.gov Furthermore, the polymer conjugate inhibits the attachment of exogenous, soluble Hsp90 to these cell surface HSPGs. nih.gov This action is similar to that of heparin, suggesting that the 2,5-DHBA-gelatin polymer holds potential for the development of antimetastatic drugs that target cell motility. nih.gov At concentrations up to 1000 µg/mL, the conjugate showed no cytotoxic or antiproliferative effects on the tested cancer cell lines. nih.gov

Cell LineProcessInhibition by 2,5-DHBA-Gelatin Conjugate
Human Glioblastoma A-172Basal Migration & InvasionSuppressed
Human Fibrosarcoma HT1080Basal Migration & InvasionSuppressed
Human Glioblastoma A-172Hsp90-Stimulated Migration & InvasionInhibited
Human Fibrosarcoma HT1080Hsp90-Stimulated Migration & InvasionInhibited

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents. nih.gov The formation of biofilms is a significant concern in both clinical and industrial settings. One of the key factors influencing biofilm development is the availability of nutrients, particularly iron. mdpi.com

Research on dihydroxybenzoic acids suggests a potential mechanism for anti-biofilm activity centers on iron chelation. Studies on the isomer 2,3-dihydroxybenzoic acid have shown that it can inhibit the formation of Pseudomonas aeruginosa biofilms by sequestering free iron from the environment. mdpi.com This reduction in biofilm formation was observed at concentrations well below the minimum inhibitory concentration (MIC), indicating that the effect was not due to direct antimicrobial action but rather to the limitation of a crucial nutrient. mdpi.com By chelating iron, the compound makes it unavailable to the bacteria, thereby hindering the establishment and maturation of the biofilm structure. This mechanism of interfering with bacterial signaling and structural components through nutrient sequestration is a key strategy in combating biofilm-related issues. mdpi.com

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair, and is also involved in the enzymatic browning of fruits and vegetables. mdpi.commdpi.com Consequently, inhibitors of this enzyme are of great interest in the cosmetic and food industries. mdpi.com

2,5-dihydroxybenzoic acid has been evaluated for its ability to inhibit mushroom tyrosinase. In comparative studies, its inhibitory activity was assessed alongside other known tyrosinase inhibitors. While it did demonstrate inhibitory effects, its potency was found to be lower than that of the widely used standard, kojic acid, as well as other compounds like 4-hydroxybenzoic acid and arbutin.

CompoundRelative Tyrosinase Inhibitory Activity (IC50)
Kojic AcidHighest
4-Hydroxybenzoic acidModerate
ArbutinModerate
2,5-Dihydroxybenzoic acidLower
2,4-Dihydroxybenzoic acidLowest

The antimicrobial properties of various hydroxybenzoic acids, including 2,5-DHBA, have been assessed against a panel of pathogenic microorganisms. The minimum inhibitory concentration (MIC), defined as the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Studies have determined the MIC values for 2,5-DHBA against several Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. Research indicates that 2,5-DHBA exhibits moderate antimicrobial activity, with MIC values generally falling in the range of 4 to 5 mg/mL for the tested organisms. nih.gov Its activity is comparable to or slightly less potent than other isomers like 2,4-DHB and 3,4-DHB, which showed efficacy at lower concentrations against the same panel of microbes.

MicroorganismStrainMIC of 2,5-DHB (mg/mL)
Escherichia coliATCC 259224
Pseudomonas aeruginosaATCC 278535
Staphylococcus aureusATCC 259234
Bacillus subtilisATCC 66334
Salmonella enteritidisATCC 130764
Candida albicansATCC 102314

Radical Scavenging Mechanisms and Related Oxidative Stress Research

2,5-dihydroxybenzoic acid is recognized for its antioxidant properties, which are largely attributed to its ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. The structure of 2,5-DHBA, with two hydroxyl groups on the aromatic ring, is key to its antiradical efficiency.

The primary mechanisms by which 2,5-DHBA neutralizes free radicals depend on the environment. Theoretical studies using Density Functional Theory (DFT) indicate that in non-polar (lipophilic) media, the predominant mechanism is Hydrogen Atom Transfer (HAT). In this process, a hydrogen atom from one of the phenolic hydroxyl groups is donated to the radical, thereby neutralizing it. Conversely, in polar (aqueous) solutions at physiological pH, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is favored. This involves the initial deprotonation of the phenolic acid followed by the transfer of an electron to the radical species.

Experimental assays have quantified the antioxidant capacity of 2,5-DHBA. In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, 2,5-DHBA demonstrated significant activity. nih.gov The Ferric Reducing Antioxidant Power (FRAP) assay, which measures the ability of an antioxidant to reduce ferric iron (Fe³⁺), also confirmed its potent antioxidant capacity. nih.gov Among several dihydroxybenzoic acid isomers tested, 2,5-DHBA possessed the strongest FRAP antioxidant capacity. nih.gov Furthermore, during conditions of induced oxidative stress, such as hyperoxia, plasma levels of 2,5-dihydroxybenzoic acid have been observed to increase, suggesting it acts as a marker for the presence of reactive free radicals.

Antioxidant AssayResult for 2,5-DHBAConcentration
ABTS Radical Scavenging (%I)80.11%50 µM
Ferric Reducing Antioxidant Power (FRAP)236.00 µM Fe²⁺50 µM

Role as a Metabolite in Biological Systems

2,5-Dihydroxybenzoate, also known as gentisic acid, is a phenolic acid that functions as a significant metabolite across a wide range of biological systems, from microorganisms to humans. nih.govhmdb.ca It is an intermediate in the catabolism of various aromatic compounds and is recognized as a metabolite of both endogenous and xenobiotic substances. thegoodscentscompany.comnih.gov

In microorganisms, 2,5-dihydroxybenzoate is a pivotal intermediate in the aerobic degradation pathways of numerous aromatic compounds, including salicylate, naphthalene, and 3-hydroxybenzoate. nih.gov Bacteria utilize these pathways to break down complex aromatic molecules into central metabolites, thereby obtaining carbon and energy. nih.govresearchgate.net A critical step in this process is the cleavage of the aromatic ring of gentisate by the enzyme gentisate 1,2-dioxygenase. nih.govnih.gov This reaction converts 2,5-dihydroxybenzoate into maleylpyruvate, which is then further metabolized to enter central metabolic cycles like the Krebs cycle. nih.govwikipedia.org The acquisition of the gentisate degradation pathway may offer a selective advantage to certain bacteria, including pathogenic strains of E. coli, by enabling them to utilize alternative carbon sources in stressful environments. nih.gov

Recent metabolic studies have also highlighted its role as a key bioactive metabolite derived from dietary polyphenols. For instance, individuals following a green Mediterranean diet show elevated plasma levels of 2,5-dihydroxybenzoate. mdpi.com This increase is correlated with health benefits, such as reduced intrahepatic fat. Studies suggest that as a metabolite, 2,5-dihydroxybenzoate may help ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD) by reducing lipid accumulation. mdpi.com

2,5-Dihydroxybenzoate is also widely distributed in the plant kingdom as a secondary metabolite in various species, including those of the genera Gentiana, Citrus, and Vitis (grapes), as well as in fruits like apples and berries. hmdb.canih.gov In plants, it can act as a pathogen-inducible signaling molecule, helping to activate defense mechanisms. hmdb.ca

The following table summarizes key research findings on the role of 2,5-dihydroxybenzoate as a metabolite.

Organism/SystemMetabolic ContextPrecursor(s)Key Enzyme(s)Product(s)/Observed EffectReference
Bacteria (e.g., Sphingomonas sp., E. coli)Aerobic degradation of aromatic compoundsSalicylate, Naphthalene, Dibenzofuran, AnthranilateGentisate 1,2-dioxygenaseMaleylpyruvate (for entry into central metabolism) nih.govnih.gov
HumansMetabolism of xenobioticsAcetylsalicylic acid (Aspirin), Salicylic (B10762653) acidCytochrome P-450, Gut microflora enzymesContributes to anti-inflammatory and cancer-preventive effects hmdb.caspandidos-publications.com
HumansEndogenous metabolismTyrosine, BenzoateNot specifiedNormal metabolic intermediate thegoodscentscompany.com
HumansDietary polyphenol metabolismPolyphenols (from Green Mediterranean diet)Not specifiedAssociated with reduced intrahepatic fat and improved MASLD mdpi.com
Plants (e.g., Tomato, Cucumber)Secondary metabolism, Plant defenseNot specifiedNot specifiedPathogen-inducible signaling molecule hmdb.ca

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advancements for 2,5-Dihydroxybenzoate (B8804636)

The production and purification of sodium 2,5-dihydroxybenzoate have seen significant methodological improvements aimed at enhancing yield and purity for various applications. Historically, the synthesis involved the reaction of 5-bromo-salicylic acid with dilute caustic soda and a cupriferous catalyst at high temperatures. google.com However, modern advancements have led to a more efficient process characterized by lower hydrolysis temperatures (100-110°C), the use of more concentrated caustic soda (from 25%), and a substantially reduced amount of the copper-containing catalyst. google.com This refined synthesis method results in a higher yield and a purer crude product.

A key innovation in purification involves precise pH control. By adjusting the solution of crude sodium gentisate to a pH of approximately 6-7, the monosodium salt can be precipitated upon cooling and then efficiently recovered through filtration. google.com This technique marks a significant improvement over older methods that required acidifying the solution to liberate the free gentisic acid and then performing an extraction with an organic solvent like ether, a process that often led to product loss and lower purity. google.com

The structural characterization of 2,5-dihydroxybenzoic acid and its derivatives is crucial for understanding their properties. Advanced analytical techniques are employed to elucidate their molecular and crystalline structures. For instance, cocrystals of 2,5-dihydroxybenzoic acid have been successfully characterized using a variety of methods. rsc.org

Key Structural Characterization Techniques:

TechniqueInformation ObtainedReference
X-ray Diffraction Determines the crystal structure and spatial arrangement of atoms. rsc.org
Thermogravimetric Analysis (TGA) Analyzes thermal stability and decomposition patterns. rsc.org
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions, identifying melting points and phase changes. rsc.org

These characterization methods are essential for confirming the identity and purity of synthesized compounds and for studying the structural rearrangements in different physical forms, such as solvates. rsc.org

Emerging Applications in Advanced Analytical and Material Science Research

The unique properties of 2,5-dihydroxybenzoic acid have established it as a valuable tool in both analytical chemistry and materials science.

In analytical science, 2,5-DHBA is widely recognized as a superior matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). dntb.gov.ua This technique is essential for the analysis of a wide range of biomolecules. The function of 2,5-DHBA is to absorb energy from the laser and facilitate the gentle ionization of the analyte, enabling the mass analysis of large molecules like proteins, peptides, glycans, and lipids. Further innovation in this area has led to the development of ionic liquid matrixes, such as 2,5-dihydroxybenzoic acid butylamine (B146782) (DHBB). uu.nl These vacuum-stable liquid matrices offer significantly enhanced shot-to-shot reproducibility compared to their solid counterparts, reducing fragmentation of sensitive molecules like glycans and proving superior for the analysis of oligosaccharides and polymers. uu.nl

In the realm of material science, polymers derived from 2,5-dihydroxybenzoic acid are being used to create innovative three-dimensional (3D) cell culture systems. researchgate.net These polymers can induce the formation of spheroids from both normal and tumor cells, providing more accurate models for studying intercellular interactions and for testing pharmaceutical compounds compared to traditional 2D cultures. researchgate.net This method is advantageous as it does not require expensive reagents or equipment. researchgate.net Furthermore, nanoparticles formulated from lignin-like polymers of gentisic acid are being explored as carriers for low-molecular-weight hydrophobic compounds, including anticancer drugs, highlighting their potential in advanced drug delivery systems. researchgate.net

Unraveling Complex Biochemical Roles and Mechanistic Insights

As a human and fungal metabolite, 2,5-dihydroxybenzoate exhibits significant biological activity, with research increasingly focused on its biochemical roles and mechanisms of action. nih.gov It is a known metabolite of aspirin (B1665792), and studies suggest that it may contribute to the chemopreventive properties of its parent drug. spandidos-publications.com

One of the key mechanistic insights is its role as an inhibitor of cell cycle progression in cancer cells. Research has demonstrated that 2,5-DHBA can inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK6. spandidos-publications.com This inhibition disrupts the cell cycle, leading to a reduction in cancer cell proliferation and colony formation. spandidos-publications.com For instance, 2,5-DHBA has shown high efficacy in inhibiting clonal formation in HCT-116 and HT-29 colorectal cancer cell lines and the MDA-MB-231 breast cancer cell line. spandidos-publications.com Another proposed mechanism is the interference with fibroblast growth factor (FGF) signaling by disrupting the receptor-growth factor complex. spandidos-publications.com

The compound also possesses potent antioxidant properties. nih.gov Studies have quantified its ability to scavenge free radicals and reduce oxidative stress, as summarized in the table below.

Antioxidant Activity of 2,5-Dihydroxybenzoic Acid:

AssayActivityFindingReference
DPPH Radical Scavenging HighDemonstrated a strong ability to capture DPPH radicals. nih.gov
ABTS Radical Scavenging HighShowed an 80.11% inhibition of ABTS radicals at a 50 μM concentration. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Strongest among tested compoundsExhibited the highest capacity to reduce Fe³⁺ to Fe²⁺ (236.00 µM Fe²⁺). nih.gov

Additionally, there is evidence that gentisic acid may inhibit ornithine decarboxylase, a rate-limiting enzyme involved in tumor promotion, further adding to its potential as a chemopreventive agent. nih.gov

Future Research Avenues and Interdisciplinary Prospects for 2,5-Dihydroxybenzoate Studies

The expanding knowledge base surrounding sodium;2,5-dihydroxybenzoate opens up numerous avenues for future research, many of which are inherently interdisciplinary.

A primary area for future investigation is the continued exploration of its role in cancer prevention and therapy. The findings that 2,5-DHBA contributes to the chemopreventive effects of aspirin by inhibiting CDKs invite deeper investigation into its specific molecular targets and pathways. spandidos-publications.com Future studies could focus on designing novel therapeutic strategies based on its mechanism of action.

In material science and bioengineering, the use of 2,5-DHBA polymers to create 3D cell spheroids presents a significant opportunity. researchgate.net Future work could optimize these systems for high-throughput drug screening, personalized medicine applications, and the development of more complex tissue models. The application of gentisic acid-based nanoparticles for drug delivery also warrants further research to enhance targeting and controlled release. researchgate.net

The unique photophysical properties of dihydroxybenzoic acids suggest potential applications in developing novel sensors and luminescent materials. Exploring the energy transfer characteristics of 2,5-dihydroxybenzoate when complexed with elements like lanthanides could lead to new technologies in diagnostics and imaging. researchgate.net

Q & A

What are the recommended synthetic pathways for sodium 2,5-dihydroxybenzoate, and how can purity be optimized during synthesis?

Methodological Answer:
Sodium 2,5-dihydroxybenzoate is typically synthesized via neutralization of 2,5-dihydroxybenzoic acid (gentisic acid) with sodium hydroxide. A common protocol involves dissolving gentisic acid in ethanol, followed by dropwise addition of aqueous NaOH under controlled pH (7–8). The product is crystallized by solvent evaporation and purified via recrystallization in ethanol/water mixtures. Purity optimization requires monitoring by HPLC or TLC, with residual solvent removal under vacuum (40–50°C). Impurities such as unreacted acid or sodium salts of byproducts (e.g., 2,4-dihydroxy derivatives) can be minimized by adjusting stoichiometry and reaction time .

How do metal ions (e.g., Na⁺, Cu²⁺) modulate the antioxidant properties of sodium gentisate in biological systems?

Advanced Research Focus:
The antioxidant activity of sodium gentisate is influenced by metal coordination. For example, Cu²⁺ complexes exhibit enhanced radical scavenging due to redox-active metal centers facilitating electron transfer. In contrast, Na⁺ primarily stabilizes the deprotonated form of the ligand, increasing solubility and bioavailability. Methodologically, electron paramagnetic resonance (EPR) and UV-Vis spectroscopy are used to track radical quenching kinetics, while DFT calculations (e.g., B3LYP/6-311++G**) model metal-ligand interactions and frontier molecular orbitals . Contradictions in reported IC₅₀ values may arise from variations in assay conditions (e.g., pH, solvent polarity).

What spectroscopic techniques are most effective for characterizing sodium 2,5-dihydroxybenzoate, and how are spectral artifacts mitigated?

Basic Characterization Guidance:

  • FT-IR : Identifies key functional groups (e.g., O–H stretching at 3200–3500 cm⁻¹, carboxylate C=O at ~1600 cm⁻¹). Hydrate water peaks (~3400 cm⁻¹) require drying to avoid misinterpretation.
  • FT-Raman : Resolves aromatic ring vibrations (C–C stretching at 1600 cm⁻¹) without interference from O–H bending.
  • ¹H NMR : DMSO-d₆ resolves aromatic protons (δ 6.3–7.1 ppm) and hydroxyl groups (exchange broadening necessitates deuterated solvents).
    Artifacts from moisture or residual solvents are minimized by lyophilization and using anhydrous DMSO .

How can thermogravimetric analysis (TGA) resolve decomposition pathways of sodium gentisate, and what are common pitfalls in data interpretation?

Advanced Data Analysis:
TGA under nitrogen reveals a three-step decomposition: (1) loss of hydrate water (50–150°C), (2) decarboxylation (200–300°C), and (3) aromatic ring degradation (>300°C). Overlapping mass loss events (e.g., hydrate vs. solvent residues) require complementary differential scanning calorimetry (DSC) or evolved gas analysis (EGA). Contradictions in reported decomposition temperatures may stem from heating rate differences (5°C/min recommended) or sample crystallinity .

What experimental models are suitable for studying sodium gentisate as a substrate in microbial degradation pathways?

Methodological Design:
Corynebacterium glutamicum and Pseudaminobacter salicylatoxidans are well-established models. Growth assays on minimal media with gentisate as the sole carbon source quantify degradation efficiency. Genomic tools (e.g., knockout strains lacking genK transporters) validate substrate uptake mechanisms. HPLC monitors metabolite profiles (e.g., maleylpyruvate), while enzymatic assays (gentisate 1,2-dioxygenase activity) confirm pathway activation .

How do computational methods like DFT address mechanistic uncertainties in sodium gentisate’s interactions with biological targets?

Advanced Computational Strategy:
Density functional theory (DFT) models the electronic structure of sodium gentisate, predicting binding affinities to enzymes like cyclooxygenase-2 (COX-2). Key parameters include HOMO-LUMO gaps (reactivity indices) and Mulliken charges (electrophilic sites). Validation involves molecular docking (e.g., AutoDock Vina) and comparison with experimental IC₅₀ values. Discrepancies between computational and experimental data often arise from solvation effects or protein flexibility .

What strategies resolve contradictions in reported solubility and stability data for sodium 2,5-dihydroxybenzoate?

Data Reconciliation Approach:
Solubility variations (e.g., in water vs. DMSO) are contextualized via Hansen solubility parameters. Stability studies under varying pH (2–12) and temperature (4–37°C) identify degradation products (e.g., quinone derivatives via oxidation). Collaborative validation using standardized protocols (e.g., USP-NF guidelines for reagent testing) reduces inter-lab variability .

How are ester derivatives of sodium gentisate (e.g., methyl 2,5-dihydroxybenzoate) synthesized for structure-activity relationship (SAR) studies?

Synthetic Methodology:
Esterification employs gentisic acid, absolute ethanol/methanol, and catalytic H₂SO₄ under reflux (12–24 hrs). Purification via silica gel chromatography (ethyl acetate/hexane eluent) isolates derivatives. Purity (>95%) is confirmed by GC-MS or ¹³C NMR. SAR studies evaluate substituent effects on bioactivity (e.g., electron-withdrawing groups enhancing antioxidant capacity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.